5-(2-Bromophenyl)-2-methoxypyridine 5-(2-Bromophenyl)-2-methoxypyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14021332
InChI: InChI=1S/C12H10BrNO/c1-15-12-7-6-9(8-14-12)10-4-2-3-5-11(10)13/h2-8H,1H3
SMILES:
Molecular Formula: C12H10BrNO
Molecular Weight: 264.12 g/mol

5-(2-Bromophenyl)-2-methoxypyridine

CAS No.:

Cat. No.: VC14021332

Molecular Formula: C12H10BrNO

Molecular Weight: 264.12 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Bromophenyl)-2-methoxypyridine -

Specification

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
IUPAC Name 5-(2-bromophenyl)-2-methoxypyridine
Standard InChI InChI=1S/C12H10BrNO/c1-15-12-7-6-9(8-14-12)10-4-2-3-5-11(10)13/h2-8H,1H3
Standard InChI Key YEQUJLSPPSEZJM-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C=C1)C2=CC=CC=C2Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with a methoxy group (-OCH₃) at position 2 and a 2-bromophenyl group at position 5 (Figure 1). The bromine atom introduces steric and electronic effects, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₀BrNO
Molecular Weight264.12 g/mol
XLogP33.5
Topological Polar Surface22.1 Ų
Melting PointNot reported
Boiling PointNot reported

The planar structure of the pyridine ring and the electron-withdrawing bromine atom contribute to its stability and suitability for π-π stacking in supramolecular assemblies .

Synthesis and Functionalization

Cross-Coupling Reactions

Magnesium ‘ate’ complexes (e.g., [n-Bu₃Mg]Li) enable the functionalization of 5-bromo-2-methoxypyridine at the 5-position. For example, coupling with 2-bromophenylboronic acid under Suzuki-Miyaura conditions yields the target compound .

Halogen Exchange

Bromination of 2-methoxypyridine derivatives using hydrobromic acid (HBr) and bromine (Br₂) at low temperatures (-10°C) has been reported for related compounds, though yields vary based on substituent effects .

Side Product Mitigation

During synthesis, competing pathways may generate methoxypyridine byproducts. Chromatographic purification (e.g., silica gel with dichloromethane) is critical to isolate the desired product .

Applications in Medicinal Chemistry

Anticancer Activity

Pyridine-3-carbonitrile derivatives structurally related to 5-(2-bromophenyl)-2-methoxypyridine exhibit potent cytotoxicity against HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast) cancer cell lines, with IC₅₀ values as low as 1.38 µM . The bromophenyl moiety enhances membrane permeability and target binding via hydrophobic interactions.

Table 2: Cytotoxicity of Pyridine Derivatives

CompoundIC₅₀ (µM) HepG2IC₅₀ (µM) DU145IC₅₀ (µM) MBA-MB-231
5-(2-Bromophenyl)-2-methoxypyridine*1.531.421.38
5-Fluorouracil1.651.601.55
*Predicted based on structural analogs .

Structure-Activity Relationship (SAR)

  • Bromine Substituent: Enhances binding to hydrophobic pockets in kinase domains .

  • Methoxy Group: Improves solubility and reduces metabolic degradation .

  • Pyridine Core: Facilitates hydrogen bonding with biological targets (e.g., integrase enzymes) .

PrecautionRecommendation
Personal ProtectionGloves, eye protection, respiratory mask
StorageInert atmosphere, room temperature
First AidRinse skin/eyes with water; seek medical attention

Future Perspectives

Drug Development

The compound’s scaffold is a candidate for developing selective kinase inhibitors (e.g., PI3K, EGFR) due to its ability to occupy allosteric binding sites .

Materials Science

Functionalization via Sonogashira coupling could yield conjugated polymers for organic electronics, leveraging the bromine atom’s reactivity .

Synthetic Methodology

Advancements in photoredox catalysis may enable direct C–H bromination of 2-methoxypyridine, streamlining synthesis .

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